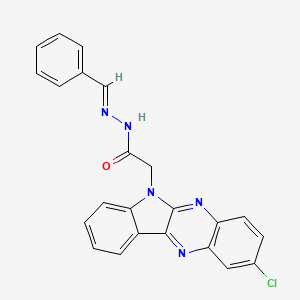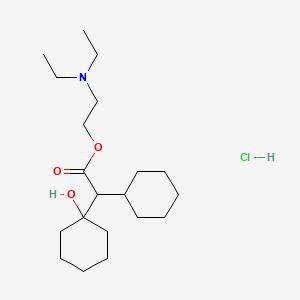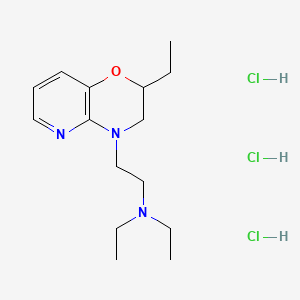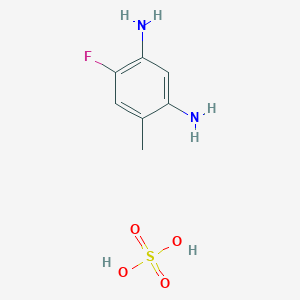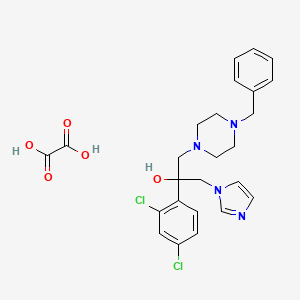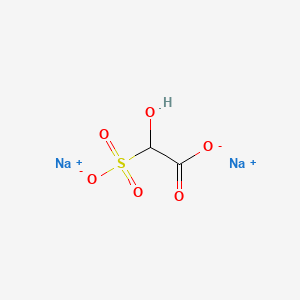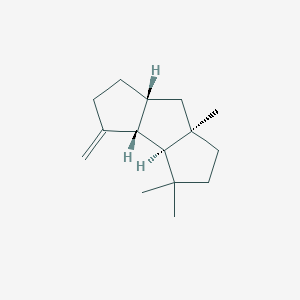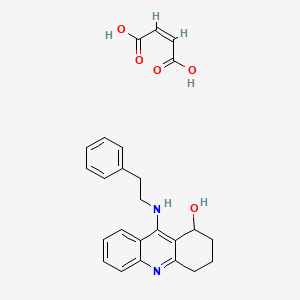
alpha-L-Oleandropyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses or ketoses. This compound is specifically characterized by its alpha configuration at the anomeric carbon, which is the carbon derived from the carbonyl carbon (aldehyde or ketone group) of the open-chain form of the sugar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: : Industrial production of this compound may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: : Alpha-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or nitric acid to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Alpha-L-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .
Comparaison Avec Des Composés Similaires
Alpha-L-Oleandropyranose can be compared with other similar compounds such as:
Alpha-L-Rhamnopyranose: Both are pyranoses with alpha configurations, but they differ in their specific functional groups and stereochemistry.
Alpha-L-Arabinopyranose: Similar in structure but differs in the arrangement of hydroxyl groups and the presence of additional functional groups.
Alpha-L-Allopyranose: Another pyranose with a different configuration at the anomeric carbon.
Uniqueness: : this compound is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity compared to other pyranoses .
Propriétés
Numéro CAS |
87037-59-0 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
Clé InChI |
DBDJCJKVEBFXHG-YTLHQDLWSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O |
SMILES canonique |
CC1C(C(CC(O1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


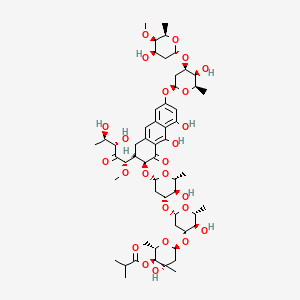
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

